4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline
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Overview
Description
4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Such structures are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of pyrrolopyrazine derivatives, including 4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline, can be achieved through various methods:
Cyclization: This involves the formation of the pyrrolopyrazine ring system through intramolecular cyclization reactions.
Ring Annulation: This method involves the construction of the pyrrolopyrazine ring by annulating smaller ring systems.
Cycloaddition: This method involves the addition of multiple unsaturated molecules to form the pyrrolopyrazine ring.
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring to form the pyrrolopyrazine scaffold.
Chemical Reactions Analysis
4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Scientific Research Applications
4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It has potential therapeutic applications due to its diverse biological activities.
Industry: It is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline involves its interaction with various molecular targets and pathways. The compound’s pyrrolopyrazine scaffold allows it to interact with enzymes, receptors, and other proteins, leading to its diverse biological activities. the exact mechanisms are not fully understood and require further research .
Comparison with Similar Compounds
4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Known for its antimicrobial and antiviral activities.
These compounds share similar structures but exhibit different biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline |
InChI |
InChI=1S/C13H17N3/c14-11-3-5-12(6-4-11)16-9-8-15-7-1-2-13(15)10-16/h1,3-7,13H,2,8-10,14H2 |
InChI Key |
COFRMFJWCPHYMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CCC2CN1C3=CC=C(C=C3)N |
Origin of Product |
United States |
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